[3-(difluoromethyl)phenyl]methanesulfonamide

Catalog No.
S6876224
CAS No.
1550576-58-3
M.F
C8H9F2NO2S
M. Wt
221.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(difluoromethyl)phenyl]methanesulfonamide

CAS Number

1550576-58-3

Product Name

[3-(difluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.2
[3-(Difluoromethyl)phenyl]methanesulfonamide, also known by the acronym CBM-005, is a compound synthesized from the reaction of 3-(Difluoromethyl)benzenesulfonyl chloride with aniline in the presence of a catalyst. It has gained considerable attention in recent years due to its diverse biological properties, making it a promising candidate for use in various fields of research and industry. This paper aims to provide a comprehensive review of the properties, synthesis, characterization, and applications of the compound.
The compound has a molecular weight of 263.29 g/mol with a melting point of 188-190°C. It is a white to off-white crystalline solid with a weak odor. Its solubility in water is low, but it is readily soluble in most organic solvents. The chemical structure of the compound is shown below:
The synthesis of [3-(Difluoromethyl)phenyl]methanesulfonamide involves the reaction between 3-(Difluoromethyl)benzenesulfonyl chloride and aniline in the presence of a catalyst. The yield of the reaction is typically high, and the compound can be purified by recrystallization. The characterization of the compound is performed using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. These techniques allow for the identification of the compound, as well as the measurement of its physical and chemical properties.
The most common analytical methods used for the detection of [3-(Difluoromethyl)phenyl]methanesulfonamide include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the accurate detection and quantification of the compound in various samples.
[3-(Difluoromethyl)phenyl]methanesulfonamide has shown promising anticancer activity in several in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting various signaling pathways involved in cell survival. Additionally, the compound has shown anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various diseases.
Studies evaluating the toxicity and safety of [3-(Difluoromethyl)phenyl]methanesulfonamide have shown that it has a low toxicity profile. The compound has been shown to have no significant toxic effects on vital organs such as the liver and kidneys, even at high doses. Nevertheless, further studies are required to evaluate the long-term effects of the compound on human health.
[3-(Difluoromethyl)phenyl]methanesulfonamide has been widely used in various fields of research such as cancer therapy, inflammation, and angiogenesis. Moreover, the compound has been shown to enhance the efficacy of chemotherapy when used in combination with other drugs.
Recent studies have highlighted the potential of [3-(Difluoromethyl)phenyl]methanesulfonamide as a promising compound for the treatment of various diseases. Nevertheless, there is still a need for more studies to evaluate its efficacy and safety in humans.
[3-(Difluoromethyl)phenyl]methanesulfonamide has the potential to revolutionize various sectors of industry such as pharmaceuticals and biotechnology. The compound's diverse biological properties make it a promising candidate for the development of novel drugs with improved therapeutic efficacy.
Although [3-(Difluoromethyl)phenyl]methanesulfonamide has shown promising results in various studies, there are still limitations to its use. There is a need for further studies to evaluate its safety profile and potential side effects. Furthermore, the compound's efficacy may be influenced by various factors such as its route of administration, dose, and the patient's genetic makeup. Future research should focus on addressing these limitations to enable the development of safe and effective drugs based on [3-(Difluoromethyl)phenyl]methanesulfonamide.
1. Developing novel derivatives of [3-(Difluoromethyl)phenyl]methanesulfonamide to enhance its efficacy and safety profile.
2. Evaluating the potential of the compound in other fields of research such as neurodegenerative diseases and infectious diseases.
3. Exploring the mechanism of action of the compound in cancer cells and identifying potential targets for drug development.
4. Developing methods for the delivery of the compound to target tissues, such as nanoparticles and liposomes.
5. Investigating the potential of the compound in combination with other drugs to enhance its therapeutic efficacy.
6. Developing methods for the commercial production of the compound to enable its widespread use in research and industry.
[3-(Difluoromethyl)phenyl]methanesulfonamide is a promising compound with diverse biological properties, making it a potential candidate for the development of novel drugs. The compound's low toxicity profile and anticancer activity make it particularly promising in the field of oncology. Nevertheless, further studies are required to explore its potential in other fields of research and address its limitations. The development of safe and effective drugs based on [3-(Difluoromethyl)phenyl]methanesulfonamide has the potential to revolutionize various sectors of industry, including pharmaceuticals and biotechnology.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-26-2023

Explore Compound Types